molecular formula C13H13N3OS2 B5729020 N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide

N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide

Cat. No. B5729020
M. Wt: 291.4 g/mol
InChI Key: FSODYBPXHBQACM-UHFFFAOYSA-N
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Description

N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide, also known as DMAT, is a small molecule inhibitor that has gained attention in the scientific community due to its potential in cancer treatment. DMAT is a thioamide derivative that has been found to inhibit the activity of several kinases, including the Janus kinase (JAK) family and the spleen tyrosine kinase (SYK).

Mechanism of Action

N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide inhibits the activity of several kinases, including JAK and SYK. These kinases are involved in signal transduction pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide disrupts these pathways and induces apoptosis in cancer cells. N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory disorders.
Biochemical and Physiological Effects:
N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-proliferative and pro-apoptotic effects on cancer cells, N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has been found to inhibit angiogenesis, the process by which new blood vessels are formed. This inhibition of angiogenesis can prevent the growth and spread of tumors. N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has also been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in autoimmune diseases and inflammatory disorders.

Advantages and Limitations for Lab Experiments

N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, making it a well-established tool for research. However, N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has some limitations. It has a short half-life in vivo, meaning that it may not be effective in treating certain diseases. Additionally, N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has off-target effects on other kinases, which can complicate its use in experiments.

Future Directions

There are several future directions for the study of N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide. One direction is the development of more potent and selective inhibitors of JAK and SYK. Another direction is the investigation of N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide in combination with other drugs for cancer treatment. N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has been shown to sensitize cancer cells to chemotherapy, and further research is needed to determine the optimal combination therapy. Finally, N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has potential for the treatment of autoimmune diseases and inflammatory disorders, and future research should explore these applications further.
Conclusion:
N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide is a small molecule inhibitor that has gained attention for its potential in cancer treatment. It inhibits the activity of several kinases, including JAK and SYK, and has been found to induce apoptosis and sensitize cancer cells to chemotherapy. N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide also has potential for the treatment of autoimmune diseases and inflammatory disorders. While N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has some limitations, it is a well-established tool for laboratory experiments and has several future directions for research.

Synthesis Methods

N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide can be synthesized through a multi-step process that involves the reaction of 4,5-dimethylthiazole-2-amine with carbon disulfide to form 4,5-dimethylthiazole-2-carbodithioic acid. This acid is then reacted with benzoyl chloride to form N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide. The synthesis of N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has been optimized to improve yield and purity, making it a viable option for laboratory experiments.

Scientific Research Applications

N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has also been found to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy. In addition to cancer treatment, N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has been studied for its potential in treating autoimmune diseases and inflammatory disorders.

properties

IUPAC Name

N-[(4,5-dimethyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS2/c1-8-9(2)19-13(14-8)16-12(18)15-11(17)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSODYBPXHBQACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=S)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797345
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[(4,5-dimethyl-1,3-thiazol-2-yl)carbamothioyl]benzamide

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